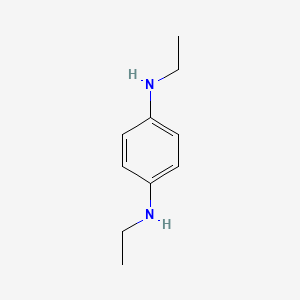

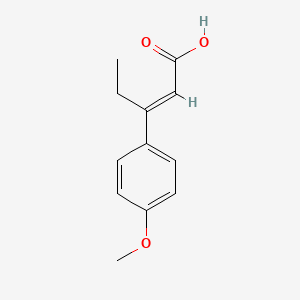

![molecular formula C6H6N4 B3382045 Imidazo[1,2-a]pyrimidin-2-amine CAS No. 301331-27-1](/img/structure/B3382045.png)

Imidazo[1,2-a]pyrimidin-2-amine

Overview

Description

Imidazo[1,2-a]pyrimidin-2-amine is a heterocyclic compound with the molecular weight of 134.14 . It is a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

This compound has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyrimidin-2-ylamine. Its InChI code is 1S/C6H6N4/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H,7H2 and the InChI key is BEXLKMIMUNHYTP-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . It has also been functionalized at the 3-position to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Applications

- Regioselective Synthesis : Imidazo[1,2-a]pyrimidin-2-amine is used in the regioselective synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidin-2-amines. This process, catalyzed by L-proline, is significant due to high yields, shorter reaction times, simple purification, and environmentally benign conditions (Kalita, Deka, & Mecadon, 2016).

- Synthesis of Heterocyclic Compounds : The compound plays a role in various synthetic methodologies for heterocyclic compounds, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. Its utilization is key in developing new chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).

Biomedical Research

- Anticancer Activities : Derivatives of this compound have been evaluated for anticancer activities. Specific derivatives have shown potential in cytotoxic activity against breast cancer, highlighting the compound's relevance in oncological research (Rehan, Al Lami, & Alanee, 2021).

- Antitumor Activity : Certain amino derivatives of this compound have exhibited pronounced antitumor activity. Research suggests that the compound's activity depends significantly on the nature of the amine fragments, providing insights for further exploration in antitumor drug development (Sirakanyan et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyrimidin-2-amine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry. Future research may focus on the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXLKMIMUNHYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405552 | |

| Record name | imidazo[1,2-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301331-27-1 | |

| Record name | imidazo[1,2-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

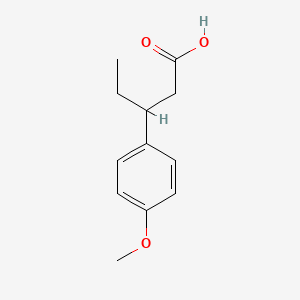

![2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid](/img/structure/B3381963.png)

![1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3381993.png)